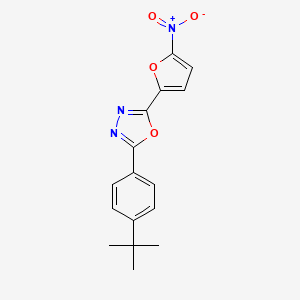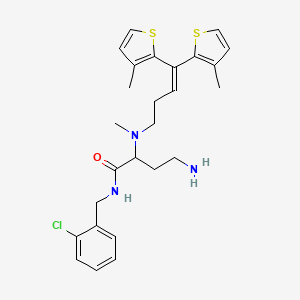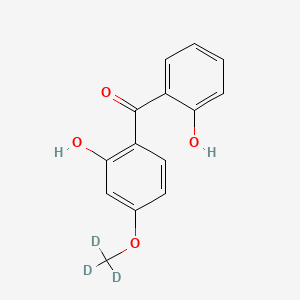
As-358 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
As-358 (hydrochloride): is a chemical compound known for its antiviral properties, particularly against Ebola virus and Marburg virus. It has shown significant inhibitory effects with IC50 values of 9.1 micromolar and 18.1 micromolar, respectively . The compound also exhibits good in vivo safety, making it a promising candidate for further research and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of As-358 (hydrochloride) involves the combination of borneol and 3-(piperidin-1-yl)propanoic acid. The compound is formed through an esterification reaction, where the carboxylic acid group of 3-(piperidin-1-yl)propanoic acid reacts with the hydroxyl group of borneol . The reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of As-358 (hydrochloride) would likely involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: As-358 (hydrochloride) can undergo oxidation reactions, particularly at the borneol moiety, leading to the formation of oxidized derivatives.
Reduction: The compound can also be reduced, especially at the ester linkage, resulting in the formation of alcohol and carboxylic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of borneol.
Reduction: Alcohol and carboxylic acid derivatives.
Substitution: Substituted piperidine derivatives.
科学的研究の応用
Chemistry: As-358 (hydrochloride) is used as a model compound in the study of esterification reactions and the development of antiviral agents .
Biology: The compound is utilized in biological research to study its inhibitory effects on filoviruses, including Ebola virus and Marburg virus .
Medicine: As-358 (hydrochloride) has potential therapeutic applications as an antiviral agent, particularly in the treatment of infections caused by filoviruses .
Industry: The compound can be used in the development of antiviral coatings and materials for use in healthcare settings to prevent the spread of viral infections .
作用機序
As-358 (hydrochloride) exerts its antiviral effects by targeting the glycoprotein-mediated entry process of filoviruses . The compound inhibits the entry of the virus into host cells, thereby preventing viral replication and spread. The molecular targets include the viral glycoproteins and host cell receptors involved in the entry process .
類似化合物との比較
Favipiravir: An antiviral compound with activity against a broad range of RNA viruses.
Remdesivir: Another antiviral agent used in the treatment of Ebola virus and COVID-19.
Ribavirin: A nucleoside analog with antiviral activity against several RNA viruses.
Uniqueness of As-358 (hydrochloride): As-358 (hydrochloride) is unique in its specific inhibitory effects on Ebola virus and Marburg virus, with relatively low toxicity and good in vivo safety profiles . Unlike some other antiviral agents, it specifically targets the glycoprotein-mediated entry process, making it a valuable tool in the study and treatment of filovirus infections .
特性
分子式 |
C18H32ClNO2 |
|---|---|
分子量 |
329.9 g/mol |
IUPAC名 |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ium-1-ylpropanoate;chloride |
InChI |
InChI=1S/C18H31NO2.ClH/c1-17(2)14-7-9-18(17,3)15(13-14)21-16(20)8-12-19-10-5-4-6-11-19;/h14-15H,4-13H2,1-3H3;1H/t14-,15+,18+;/m0./s1 |
InChIキー |
XPTSIMRWHCGMRT-POFIYQJBSA-N |
異性体SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)CC[NH+]3CCCCC3.[Cl-] |
正規SMILES |
CC1(C2CCC1(C(C2)OC(=O)CC[NH+]3CCCCC3)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)





